3,4,6-triphenyl-1H-pyridin-2-one
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Overview
Description
3,4,6-Triphenyl-1H-pyridin-2-one is a heterocyclic compound characterized by a pyridinone core substituted with three phenyl groups at positions 3, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-triphenyl-1H-pyridin-2-one typically involves the cyclization of chalcones with appropriate reagents. One common method involves the reaction of 1,3-diarylated-2-propen-1-ones (chalcones) with ammonium acetate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through a Michael addition followed by cyclization and dehydration to yield the desired pyridinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Triphenyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Dihydropyridinone derivatives.
Substitution: Functionalized pyridinone derivatives with diverse substituents on the phenyl rings.
Scientific Research Applications
3,4,6-Triphenyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4,6-triphenyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological effects. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridine
Uniqueness
3,4,6-Triphenyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3298-23-5 |
---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3,4,6-triphenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C23H17NO/c25-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(24-23)18-12-6-2-7-13-18/h1-16H,(H,24,25) |
InChI Key |
VIDJMJHJCHNDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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